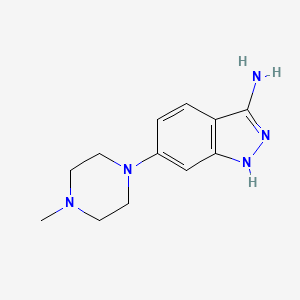
1-苄基-3-(4-氟苯基)哌嗪
描述
“1-Benzyl-3-(4-fluorophenyl)piperazine” is a chemical compound with the molecular formula C17H19FN2 . It appears as a white to light yellow powder or crystal . It is a major metabolite of niaparazine, a sedative, hypnotic drug .
Molecular Structure Analysis
The molecular weight of “1-Benzyl-3-(4-fluorophenyl)piperazine” is 270.35 . The compound is solid at 20 degrees Celsius . It is air-sensitive and should be stored under inert gas .
Physical And Chemical Properties Analysis
“1-Benzyl-3-(4-fluorophenyl)piperazine” is a white to light yellow powder or crystal . . The compound is air-sensitive and should be stored under inert gas .
科学研究应用
芘衍生物的合成
1-苄基-3-(4-氟苯基)哌嗪: 用于合成各种芘衍生物。芘化合物在材料科学领域具有重要应用,特别是在有机半导体和荧光染料的开发中。 这些衍生物对于创造具有特定光学和电子特性的先进材料至关重要 .
趋化因子拮抗剂的开发
该化合物作为趋化因子拮抗剂开发中的前体。趋化因子是参与免疫反应的小型细胞因子,通过指导免疫细胞迁移发挥作用。 可以调节趋化因子活性的拮抗剂是治疗多种炎症性疾病和癌症的潜在治疗剂 .
抗疟疾药物的创建
研究人员利用1-苄基-3-(4-氟苯基)哌嗪合成具有抗疟疾活性的吡啶并[1,2-a]苯并咪唑。 这些化合物因其治疗疟疾的潜力而受到研究,因为它们可以抑制引起该疾病的疟原虫的生长 .
胆碱酯酶抑制剂的合成
该化合物也参与合成用作胆碱酯酶抑制剂的嘧啶衍生物。 这些抑制剂因其治疗神经退行性疾病(如阿尔茨海默病)的治疗潜力而受到探索,因为它们可以通过阻止乙酰胆碱的分解来提高脑中乙酰胆碱的水平 .
Aβ聚集抑制剂的研究
1-苄基-3-(4-氟苯基)哌嗪是创造抑制Aβ聚集化合物的先驱。 淀粉样蛋白β (Aβ) 肽的聚集是阿尔茨海默病的标志,这种过程的抑制剂是阿尔茨海默病治疗的有希望的候选药物 .
药代动力学中的代谢物分析
作为尼拉嗪(一种镇静催眠药)的主要代谢物,该化合物在药代动力学研究中具有重要意义。 了解其代谢可以提供关于药物的疗效、作用持续时间和潜在副作用的见解,这对药物开发和安全性评估至关重要 .
未来方向
The future directions for “1-Benzyl-3-(4-fluorophenyl)piperazine” could involve its use as a precursor in the synthesis of various biologically active molecules . These include chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .
生化分析
Biochemical Properties
1-Benzyl-3-(4-fluorophenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with certain receptors and enzymes, influencing their activity. For instance, it has been observed to interact with serotonin receptors, which are crucial for neurotransmission. The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions .
Cellular Effects
The effects of 1-Benzyl-3-(4-fluorophenyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the signaling pathways of neurotransmitters, leading to changes in neuronal activity. Additionally, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Benzyl-3-(4-fluorophenyl)piperazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Benzyl-3-(4-fluorophenyl)piperazine in laboratory settings include its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light or air. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 1-Benzyl-3-(4-fluorophenyl)piperazine vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including neurotoxicity and metabolic disturbances .
Metabolic Pathways
1-Benzyl-3-(4-fluorophenyl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(4-fluorophenyl)piperazine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence the compound’s activity and function .
Subcellular Localization
1-Benzyl-3-(4-fluorophenyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This subcellular localization is crucial for understanding the compound’s overall biochemical effects .
属性
IUPAC Name |
1-benzyl-3-(4-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWIICFQVYKFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)
![2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468180.png)
![1-[4-(Methylsulfonyl)-3-nitrophenyl]pyrrolidine](/img/structure/B1468181.png)

![tert-Butyl 4-(4-bromophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468183.png)
![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate](/img/structure/B1468184.png)
![[2-(4-Methoxybenzyl)-8a-methyloctahydropyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B1468185.png)
![Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate](/img/structure/B1468186.png)
![benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1468187.png)



